molecular formula C14H15NO4S2 B7444394 2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid

2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid

Cat. No.: B7444394
M. Wt: 325.4 g/mol
InChI Key: ILLDNVADSUOITK-UHFFFAOYSA-N
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Description

2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid is a complex organic compound that features a benzyl group, a thiophene ring, and a sulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized to introduce the sulfonylamino group. This can be achieved through a sulfonation reaction followed by amination. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the propanoic acid moiety is attached through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides .

Scientific Research Applications

2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-(thiophen-2-ylsulfonylamino)propanoic acid
  • 2-Benzyl-3-(furan-3-ylsulfonylamino)propanoic acid
  • 2-Benzyl-3-(pyridin-3-ylsulfonylamino)propanoic acid

Uniqueness

2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid is unique due to the specific positioning of the thiophene ring and the sulfonylamino group, which can influence its reactivity and biological activity. The presence of the benzyl group also adds to its distinct chemical properties .

Properties

IUPAC Name

2-benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-14(17)12(8-11-4-2-1-3-5-11)9-15-21(18,19)13-6-7-20-10-13/h1-7,10,12,15H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLDNVADSUOITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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